
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that has gained significant attention in scientific research. It is a nitrogen-containing compound that has been used in various fields, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been extensively used in scientific research. It has been used as a reagent in the analysis of amino acids, peptides, and proteins. It has also been used in the synthesis of various pharmaceuticals and materials. Additionally, it has been used in the development of new analytical methods for the detection of various compounds.
Mecanismo De Acción
The mechanism of action of urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is not well understood. However, it is believed to act as a nitrosating agent in biological systems. It is known to react with amines and sulfhydryl groups in proteins, leading to the formation of nitroso compounds. These nitroso compounds have been implicated in various physiological processes, including the regulation of blood pressure and the immune response.
Biochemical and Physiological Effects
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and nucleases. It has also been shown to induce DNA damage and oxidative stress. Additionally, it has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it is a versatile reagent that can be used in various analytical and synthetic procedures. However, it also has some limitations. It is a potentially hazardous compound that requires careful handling. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For research include investigating its mechanism of action, developing new analytical methods, and investigating its environmental impact.
Métodos De Síntesis
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1,1-dimethyl-3-amino-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-urea with nitrous acid. The reaction takes place under acidic conditions and results in the formation of urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-.
Propiedades
Número CAS |
102433-31-8 |
|---|---|
Nombre del producto |
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- |
Fórmula molecular |
C10H10F3N3O2 |
Peso molecular |
261.2 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10F3N3O2/c1-15(2)9(17)16(14-18)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3 |
Clave InChI |
GATFTCRUEFFBQC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
SMILES canónico |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
Otros números CAS |
102433-31-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



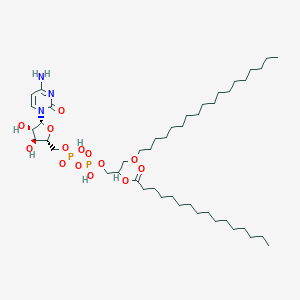
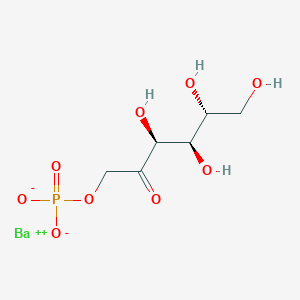
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
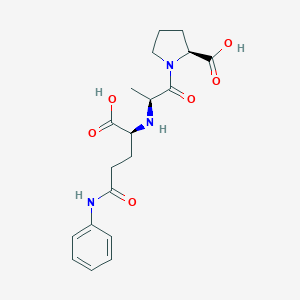
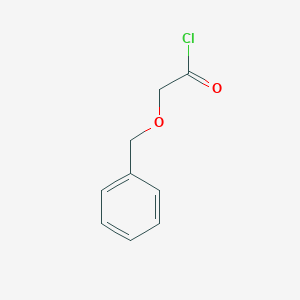

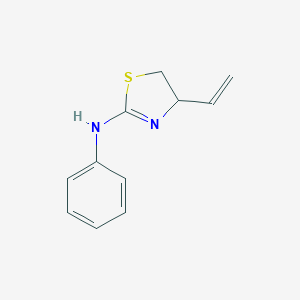
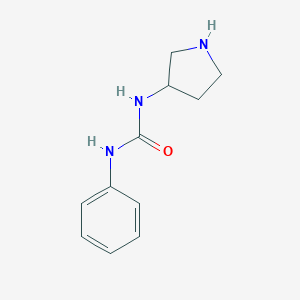
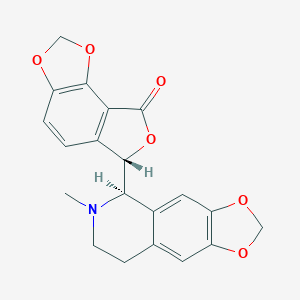
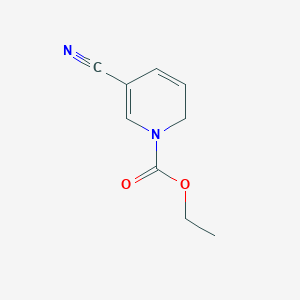
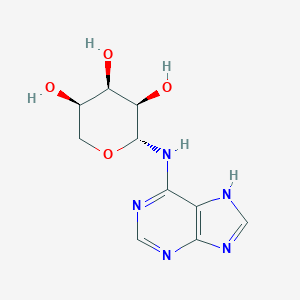
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
